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Introduction
Anticancer Agent 110, also identified as compound 13 in seminal research, is a novel

synthetic small molecule belonging to the imidazotetrazine class of chemotherapeutic agents.

[1] Developed as an analogue of the clinically utilized drug temozolomide, this agent

demonstrates significant potential in overcoming tumor resistance mechanisms.[1][2]

Preclinical studies have highlighted its potent cytotoxic effects, which are primarily mediated

through the induction of apoptosis and cell cycle arrest at the G2/M phase.[1] Notably,

Anticancer Agent 110 incorporates a propargyl alkylating moiety and a thiazole ring, which is

an isosteric replacement for the carboxamide group in temozolomide.[1] This structural

modification is believed to contribute to its enhanced potency and improved physicochemical

properties, including better permeability.[1] The presence of an alkyne group also makes it a

valuable tool for chemical biology, as it can be utilized in copper-catalyzed azide-alkyne

cycloaddition (CuAAC) click chemistry reactions.[1] This technical guide provides a

comprehensive overview of the chemical structure, properties, and mechanism of action of

Anticancer Agent 110.
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Anticancer Agent 110 is a rationally designed imidazotetrazinone derivative. While the exact

chemical structure is proprietary and detailed in specific publications, its core is an

imidazotetrazine bicyclic system. Key structural features include a propargyl group, which acts

as the DNA alkylating agent, and a thiazole ring.

Table 1: Physicochemical Properties of Anticancer Agent 110

Property Value Reference

Chemical Class Imidazotetrazinone [1]

Mechanism of Action DNA Alkylating Agent [1][3]

Key Functional Groups
Propargyl, Thiazole,

Imidazotetrazinone core
[1]

Unique Feature
Contains an alkyne group for

click chemistry
[1]

Permeability Good [1]

Biological Activity and Quantitative Data
Anticancer Agent 110 has demonstrated significant growth-inhibitory activity against a panel

of human tumor cell lines. Its efficacy extends to cell lines that exhibit resistance to

temozolomide, particularly those with proficient O6-methylguanine-DNA methyltransferase

(MGMT) expression and deficient mismatch repair (MMR) systems.[2]

Table 2: In Vitro Cytotoxicity of Anticancer Agent 110 (Compound 13)

Cell Line Cancer Type IC50 (µM) Reference

U373V Astrocytoma 3.59 [1]

U373M Astrocytoma 4.09 [1]

HCT116 Colon Carcinoma 5.35 [1]
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The primary anticancer mechanism of Anticancer Agent 110, like other imidazotetrazines,

involves the alkylation of DNA.[1][3] This process introduces lesions into the DNA, which, if not

repaired, can trigger cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase
Treatment with Anticancer Agent 110 leads to a significant accumulation of cells in the G2/M

phase of the cell cycle.[1] This arrest is a response to DNA damage, preventing the cell from

proceeding into mitosis with a compromised genome. The cell cycle checkpoint machinery is

activated to allow time for DNA repair. If the damage is too extensive, the cell is directed

towards apoptosis.
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Caption: G2/M cell cycle arrest pathway induced by Anticancer Agent 110.
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Induction of Apoptosis
Following DNA damage and cell cycle arrest, Anticancer Agent 110 induces programmed cell

death, or apoptosis.[1] This is a critical mechanism for eliminating cancer cells and is often

initiated through the intrinsic (mitochondrial) pathway in response to DNA damage.
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Caption: Intrinsic apoptosis pathway activated by Anticancer Agent 110.

Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of

Anticancer Agent 110. For specific details, it is recommended to consult the primary research

articles.
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Synthesis of Anticancer Agent 110 (Compound 13)
The synthesis of imidazotetrazinones generally involves the coupling of a diazoimidazole

precursor with an appropriate isocyanate.[4] For Anticancer Agent 110, this would involve a

propargyl isocyanate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15568099#anticancer-agent-110-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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